

Commercial Availability and Technical Profile of 6-Chloro-2-tetralone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-tetralone, with the CAS number 17556-18-2, is a halogenated derivative of 2-tetralone. Its chemical structure, featuring a tetralone backbone with a chlorine substituent, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, and outlines a representative synthetic application. The information is intended to assist researchers and drug development professionals in sourcing and utilizing this compound for their scientific endeavors. This compound is notably used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[\[1\]](#)

Commercial Availability and Suppliers

6-Chloro-2-tetralone is commercially available from a range of chemical suppliers. The purity levels and available quantities vary among suppliers, catering to different research and development needs. Below is a summary of some of the key suppliers.

Supplier	Product/Catalog Number	Purity	Available Quantities
Sigma-Aldrich	636207	≥94%	Not Specified
Thermo Scientific Acros	427960050	97%	5 g
CONIER CHEM AND PHARMA LIMITED	Not Specified	99%	1 kg
GIHI CHEMICALS CO.,LIMITED	Not Specified	99%	1 kg, 5 kg, 25 kg
A.J Chemicals	JDH-49122	95%	Not Specified
career henan chemical co	Not Specified	97%-99%	1 kg
Capot Chemical Co.,Ltd.	17950	98% (Min, HPLC)	100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kg

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of **6-Chloro-2-tetralone** is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
CAS Number	17556-18-2	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₉ ClO	[2] [3] [4] [5]
Molecular Weight	180.63 g/mol	[2] [3] [5] [6]
Appearance	Solid	[2]
Melting Point	60-65 °C	[2] [3]
InChI Key	QSYTUUAEZUAKL-UHFFFAOYSA-N	[2] [3]
SMILES String	Clc1ccc2CC(=O)CCc2c1	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **6-Chloro-2-tetralone**. While detailed spectra should be obtained from the supplier's Certificate of Analysis (CoA), general information is available.

Spectrum Type	Availability
¹ H NMR	Available [7]
¹³ C NMR	Available
IR	Available [6]
Mass Spectrometry	Available

Synthetic Applications and Experimental Protocols

6-Chloro-2-tetralone serves as a key starting material in the synthesis of more complex molecules. A notable example is its use in the synthesis of Bexlosteride, a potent and selective inhibitor of the 5 α -reductase enzyme.[\[8\]](#)

Representative Experimental Protocol: Synthesis of Bexlosteride Intermediate

The following is a representative protocol for the initial step in the synthesis of Bexlosteride, demonstrating the utility of **6-Chloro-2-tetralone**.^[8]

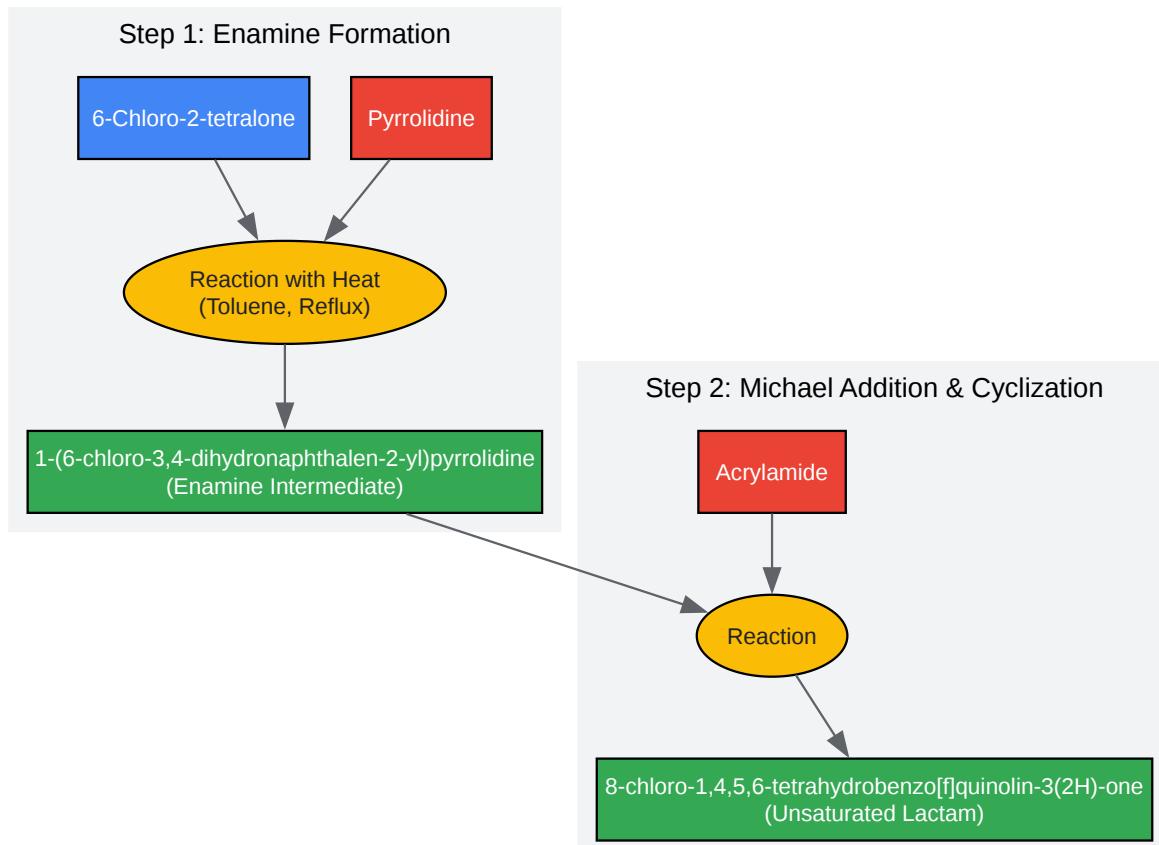
Step 1: Formation of the Enamine

- In a round-bottom flask, dissolve **6-Chloro-2-tetralone** in a suitable solvent (e.g., toluene).
- Add an equimolar amount of pyrrolidine. For enantioselective synthesis, a chiral amine such as 1-phenethylamine can be used.
- The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, 1-(6-chloro-3,4-dihydroronaphthalen-2-yl)pyrrolidine.

Step 2: Michael Addition and Cyclization

- The crude enamine is dissolved in an appropriate solvent.
- Acrylamide is added to the solution.
- The reaction proceeds through a Michael addition followed by the displacement of pyrrolidine by the amide nitrogen to form the unsaturated lactam, 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one.

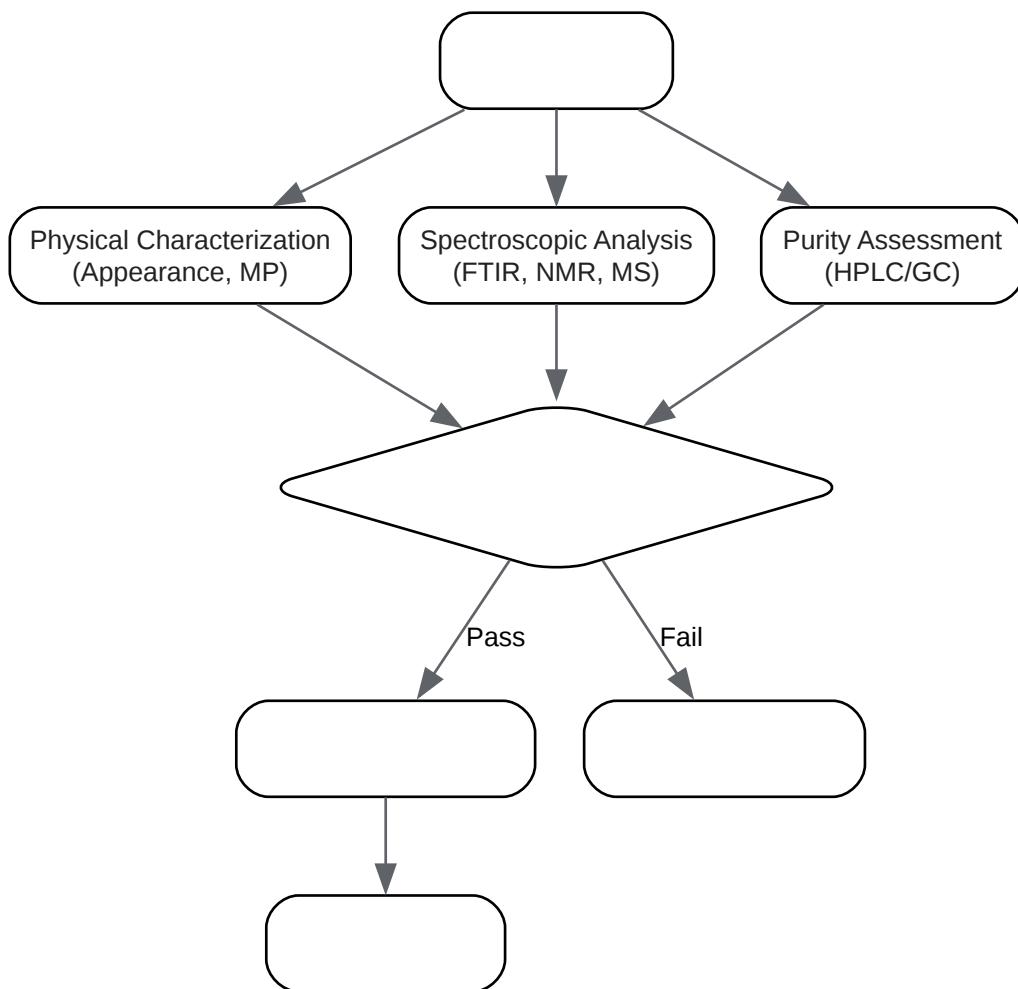
Quality Control


A standard quality control workflow for a chemical intermediate like **6-Chloro-2-tetralone** would typically involve the following steps to ensure its identity, purity, and quality.

- Material Receipt and Sampling: The incoming raw material is received, documented, and a representative sample is taken for analysis.

- Physical Characterization: The appearance and melting point of the sample are determined and compared against the specifications.
- Spectroscopic Analysis:
 - FTIR: To confirm the presence of key functional groups.
 - NMR (^1H and ^{13}C): To confirm the chemical structure and identify any organic impurities.
 - Mass Spectrometry: To confirm the molecular weight.
- Purity Assessment:
 - HPLC or GC: To determine the purity of the compound and quantify any impurities.
- Certificate of Analysis (CoA) Generation: If the material meets all specifications, a CoA is generated.
- Release for Use: The material is released for use in manufacturing or for sale.

Visualizations


Synthesis of a Bexlosteride Intermediate from 6-Chloro-2-tetralone

[Click to download full resolution via product page](#)

Caption: Synthesis of a Bexlosteride intermediate.

General Quality Control Workflow for a Chemical Intermediate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 6-氯-3,4-二氢-2(1H)-萘酮 ≥94% | Sigma-Aldrich sigmaaldrich.com
- 3. fishersci.fi [fishersci.fi]
- 4. 17556-18-2 | 6-Chloro-2-tetralone - Capot Chemical capotchem.com

- 5. 6-Chloro-2-tetralone | 17556-18-2 [chemicalbook.com]
- 6. 6-Chloro-2-tetralone | C10H9ClO | CID 4456139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloro-2-tetralone(17556-18-2) 1H NMR [m.chemicalbook.com]
- 8. Bexlosteride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 6-Chloro-2-tetralone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101120#commercial-availability-and-suppliers-of-6-chloro-2-tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com